molecular formula C21H14Cl3N3O B4690721 N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide

N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide

Cat. No. B4690721
M. Wt: 430.7 g/mol
InChI Key: UIXMXWMQEUYBJP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "CCPA" and is known to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

CCPA is known to inhibit the activity of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and the transient receptor potential vanilloid-1 (TRPV1) receptor. By inhibiting these targets, CCPA is able to reduce inflammation, pain, and other symptoms associated with various diseases. Additionally, CCPA has been shown to activate certain signaling pathways in the body, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCPA has been shown to exhibit a variety of biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and modulating neurotransmitter release in the brain. It has also been shown to have antiviral properties, inhibiting the replication of certain viruses such as HIV-1. CCPA has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

CCPA has several advantages for use in lab experiments, including its ability to inhibit specific targets in the body and its well-characterized pharmacological properties. However, CCPA also has some limitations, including its potential for off-target effects and its complex synthesis process. Additionally, CCPA has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for CCPA research, including further investigation of its antitumor and antiviral properties, as well as its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, research could focus on developing new derivatives of CCPA with improved pharmacological properties and reduced toxicity. Further studies are also needed to fully understand the safety and efficacy of CCPA in humans, and clinical trials will be necessary to determine its potential as a therapeutic agent.
In conclusion, N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide, or CCPA, is a chemical compound with a complex synthesis method and a variety of potential scientific research applications. It has been extensively studied for its biochemical and physiological effects, including its ability to inhibit specific targets in the body and its potential use in the treatment of various diseases. However, further research is needed to fully understand the safety and efficacy of CCPA in humans, and to develop new derivatives with improved pharmacological properties.

Scientific Research Applications

CCPA has been shown to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has been studied extensively in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, arthritis, and viral infections. CCPA has also been used as a tool in neuroscience research to investigate the role of certain neurotransmitters in the brain.

properties

IUPAC Name

(E)-N-(4-chlorophenyl)-2-cyano-3-[1-[(2,4-dichlorophenyl)methyl]pyrrol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N3O/c22-16-5-7-18(8-6-16)26-21(28)15(12-25)10-19-2-1-9-27(19)13-14-3-4-17(23)11-20(14)24/h1-11H,13H2,(H,26,28)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXMXWMQEUYBJP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.